molecular formula C11H15N3 B071683 1-Isobutyl-5-aminobenzimidazole CAS No. 177843-42-4

1-Isobutyl-5-aminobenzimidazole

Cat. No.: B071683
CAS No.: 177843-42-4
M. Wt: 189.26 g/mol
InChI Key: ZCMDWKVTOFZZEA-UHFFFAOYSA-N
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Description

1-Isobutyl-5-aminobenzimidazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It is built upon the benzimidazole scaffold, a heterocyclic structure recognized as a privileged framework in drug discovery due to its presence in a wide array of biologically active molecules . The specific incorporation of an isobutyl group at the N1 position and an amino group at the C5 position of the benzimidazole core is a strategic modification that enhances the compound's properties and research value. Main Applications and Research Value This compound primarily serves as a key synthetic intermediate in the design and development of novel therapeutic agents. Structure-Activity Relationship (SAR) studies indicate that substitutions at the N1 position, such as an isobutyl group, can significantly influence biological activity . Research on similar N-substituted benzimidazole derivatives has demonstrated potent antiproliferative activity against various human cancer cell lines, making this compound a valuable building block in anticancer research . Furthermore, the 5-aminobenzimidazole scaffold is widely utilized in the synthesis of agents targeting infectious diseases , and its role in the development of antimicrobial and antitubercular compounds is an active area of investigation . The amino functional group at the C5 position provides a versatile handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for high-throughput screening and lead optimization. Mechanism of Action The biological activity of this compound and its derivatives is attributed to its ability to interact with multiple biological targets. The benzimidazole core bears a structural resemblance to purine nucleotides, which allows these compounds to potentially interact with enzyme active sites and interfere with nucleic acid synthesis in microorganisms . Depending on the specific final derivative synthesized, the mechanism can include enzyme inhibition (e.g., cyclooxygenase ), receptor modulation (e.g., cannabinoid receptors ), or interference with vital cellular processes in pathogens . The isobutyl substituent can contribute to these interactions by modulating the compound's lipophilicity and steric fit within target pockets. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

177843-42-4

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-(2-methylpropyl)benzimidazol-5-amine

InChI

InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-5-9(12)3-4-11(10)14/h3-5,7-8H,6,12H2,1-2H3

InChI Key

ZCMDWKVTOFZZEA-UHFFFAOYSA-N

SMILES

CC(C)CN1C=NC2=C1C=CC(=C2)N

Canonical SMILES

CC(C)CN1C=NC2=C1C=CC(=C2)N

Synonyms

1H-Benzimidazol-5-amine,1-(2-methylpropyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzimidazole Derivatives

Compound Name 1-Position Substituent 5-Position Group Key Properties/Effects Reference
1-Isobutyl-5-aminobenzimidazole Isobutyl Amino (-NH₂) Increased lipophilicity (due to branched alkyl); amino group enhances hydrogen-bonding capacity.
1-Benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate Benzyl Carboxylate (-COO⁻) Reduced lipophilicity due to polar carboxylate; thiophene moiety may improve π-π stacking in binding.
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid n-Butyl Boronic acid (-B(OH)₂) Boronic acid enables covalent binding to biological targets (e.g., proteases); linear alkyl chain offers moderate lipophilicity.
1-Allyl-5-nitro-1H-benzimidazole Allyl Nitro (-NO₂) Nitro group is electron-withdrawing, reducing basicity; allyl substituent introduces potential for further functionalization.
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid H Carboxylic acid (-COOH) High polarity due to carboxylic acid; amino group at 2-position may alter binding orientation compared to 5-amino derivatives.

Key Observations:

  • Lipophilicity : Branched alkyl groups (e.g., isobutyl) enhance lipophilicity more effectively than linear chains (e.g., n-butyl) or polar substituents (carboxylate, boronic acid) .
  • In contrast, electron-withdrawing groups (e.g., -NO₂ in ) reduce reactivity at the core .

Preparation Methods

Alkylation with Isobutyl Halides

Alkylation of 5-aminobenzimidazole with isobutyl bromide under basic conditions (K₂CO₃, DMF, 80°C) introduces the isobutyl group at position 1. The 5-amino group may require protection (e.g., acetylation) to prevent competing reactions:

  • Protection : Acetic anhydride acetylates the 5-amino group (40°C, 2 h, 95% yield).

  • Alkylation : Isobutyl bromide reacts with the protected intermediate (NaH, THF, 0°C to 25°C, 12 h).

  • Deprotection : Hydrolysis (HCl/MeOH, reflux) restores the amino group.
    Key data :

  • Alkylation step yields 60–75% of 1-isobutyl-5-acetamidobenzimidazole.

  • Deprotection achieves >90% recovery of the free amine.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems (H₂O/CH₂Cl₂). This method reduces reaction time (4–6 h) and improves regioselectivity for position 1.

Microwave-Assisted Synthesis

A PMC study highlights microwave irradiation for rapid benzimidazole formation. N-Isobutyl-o-phenylenediamine and cyanogen bromide (BrCN) react under microwave conditions (170°C, 800 W, 40 bar) to form 1-isobutylbenzimidazole in 2–3 h. Subsequent functionalization follows the nitration-reduction sequence:
Key data :

  • Microwave cyclization achieves 85–90% yield vs. 60–70% for conventional heating.

  • Total synthesis time is reduced from 48 h to 8 h.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Azo couplingDiazotization, cyclization, hydrogenation93.798.9High yield, scalableMulti-step, requires Pd catalyst
BrCN cyclizationMicrowave cyclization, nitration, reduction8597Rapid, regioselective nitrationHandling toxic BrCN
Direct alkylationProtection, alkylation, deprotection7095Simple reagentsCompeting alkylation at NH positions
Phase-transferAlkylation in biphasic system7596Faster, higher regioselectivityRequires specialized catalysts

Optimization Strategies and Challenges

Regioselectivity in Nitration

The electron-donating isobutyl group at position 1 directs nitration to position 5, as confirmed by NMR and X-ray crystallography. Solvent systems (e.g., HNO₃ in H₂SO₄ vs. AcOH) modulate reactivity:

  • Nitration in H₂SO₄ yields 85% 5-nitro derivative.

  • AcOH reduces byproduct formation but lowers yield to 70%.

Catalyst Selection for Hydrogenation

Palladium on carbon (Pd/C) outperforms Raney nickel in hydrogenation efficiency (93.7% vs. 78% yield). Catalyst recycling (3–5 cycles) is feasible without significant activity loss.

Purification Techniques

Column chromatography (SiO₂, CH₂Cl₂/MeOH) remains the standard for isolating 1-isobutyl-5-aminobenzimidazole, achieving >98% purity. Recrystallization (EtOH/H₂O) offers a scalable alternative with 95% recovery .

Q & A

Q. What are the standard synthetic routes for 1-Isobutyl-5-aminobenzimidazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation of o-phenylenediamine derivatives with isobutyl-substituted carbonyl precursors. For example, a two-step protocol may include:

Cyclization : Reacting 4-nitro-o-phenylenediamine with isobutyl aldehyde under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core.

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Na₂S₂O₄) to convert the nitro group to an amine.
Optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for cyclization .
  • Catalyst screening : Use of p-toluenesulfonic acid (PTSA) improves yields by accelerating imine formation .
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side products .
    Table 1 : Comparative Yields Under Different Conditions
PrecursorSolventCatalystYield (%)Reference
Nitro-derivativeEtOHHCl72
Nitro-derivativeDMFPTSA85

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : A multi-technique approach is critical:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., isobutyl group at N1: δ ~4.2 ppm for CH₂; aromatic protons at δ 6.8–7.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄N₃: 188.1189) .
  • IR : Identify NH₂ stretches (~3350 cm⁻¹) and benzimidazole ring vibrations (~1600 cm⁻¹) .
  • Melting Point : Reproducible m.p. data (e.g., >300°C) ensures purity .

Q. What are the critical steps in purifying this compound, and which solvents are optimal for recrystallization?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with eluents like CH₂Cl₂:MeOH (95:5) to remove polar impurities .
  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals due to differential solubility .

Advanced Research Questions

Q. How can DFT calculations be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Basis Set Selection : B3LYP/6-31G* optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps predict nucleophilic/electrophilic sites) .
  • Solvent Effects : PCM models (e.g., water, DMSO) simulate solvation effects on charge distribution .
  • Reactivity Mapping : Fukui indices identify susceptible positions for functionalization (e.g., C5-amino group as a nucleophilic hotspot) .

Q. How do structural modifications at the benzimidazole core influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Substituent Effects :
  • Isobutyl Group : Enhances lipophilicity (logP ↑ by ~1.5 units) for membrane permeability .
  • Amino Group at C5 : Increases hydrogen-bonding capacity (TPSA ↑ 45 Ų), improving solubility in polar solvents .
    Table 2 : Impact of Substituents on Properties
SubstituentlogPTPSA (Ų)Solubility (mg/mL)
H (parent)2.1600.5
Isobutyl3.6600.2
5-NH₂1.81051.8

Q. How should researchers address contradictions in spectral data when confirming the structure of novel derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with DFT-predicted chemical shifts (e.g., δ ~7.2 ppm for C5-H in benzimidazole vs. experimental 7.3 ppm) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing N1 vs. N3 substitution) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm amine positions via 2D HMBC .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 303–320°C in vs. 290–295°C in ) may arise from polymorphic forms. Mitigation:
    • Perform DSC to identify polymorph transitions.
    • Standardize recrystallization protocols (e.g., cooling rate, solvent) .

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